molecular formula C14H9NO4 B7950033 4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)-

4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)-

Cat. No.: B7950033
M. Wt: 255.22 g/mol
InChI Key: CRLJZJZGYIYVSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)- is a heterocyclic compound that belongs to the benzoxazole family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)- typically involves the condensation of 2-aminophenol with carboxylic acids or their derivatives. One common method includes the reaction of 2-aminophenol with aldehydes or ketones in the presence of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts . The reaction is usually carried out under reflux conditions in solvents like water or ethanol, yielding the desired benzoxazole derivative with high efficiency.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using eco-friendly solvents and recyclable catalysts, is becoming increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions to achieve substitution reactions.

Major Products Formed:

Scientific Research Applications

4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)- has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

    Benzothiazole Derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.

    Benzimidazole Derivatives: Known for their antimicrobial and anticancer properties, benzimidazoles are structurally related to benzoxazoles.

    Quinoline Derivatives: These compounds also possess a bicyclic structure and are widely used in medicinal chemistry for their diverse biological activities.

Uniqueness: 4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)- stands out due to its unique combination of a benzoxazole ring with a hydroxyphenyl group, which enhances its reactivity and biological activity.

Properties

IUPAC Name

2-(2-hydroxyphenyl)-1,3-benzoxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO4/c16-10-6-2-1-4-8(10)13-15-12-9(14(17)18)5-3-7-11(12)19-13/h1-7,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLJZJZGYIYVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=CC=C3O2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)-
Reactant of Route 2
Reactant of Route 2
4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)-
Reactant of Route 3
Reactant of Route 3
4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)-
Reactant of Route 4
Reactant of Route 4
4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)-
Reactant of Route 5
Reactant of Route 5
4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)-
Reactant of Route 6
Reactant of Route 6
4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.